molecular formula C22H23N5O2S B2874949 N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide CAS No. 900276-92-8

N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide

Cat. No.: B2874949
CAS No.: 900276-92-8
M. Wt: 421.52
InChI Key: RJLBBGSFYDABAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a cyclohexyl group at position 1 and an N-methylbenzenesulfonamide moiety at position 4. Its design integrates a sulfonamide group for enhanced hydrogen-bonding interactions and a lipophilic cyclohexyl substituent, which may improve cell membrane permeability compared to simpler analogs.

Properties

IUPAC Name

N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h3,6-9,12-16H,2,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLBBGSFYDABAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4CCCCC4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chemical Reactions Analysis

Reaction Mechanisms

The chemical transformations that N-(1-cyclohexyl- triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide can undergo include:

  • Nucleophilic Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions where it can react with various electrophiles to form new derivatives.

  • Electrophilic Aromatic Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.

  • Deprotonation and Protonation : The presence of nitrogen atoms in the triazole and quinoxaline rings allows for deprotonation under basic conditions or protonation under acidic conditions, which can influence reactivity.

Biological Activity Implications

Preliminary studies indicate that compounds with similar structures may inhibit enzymes involved in disease pathways. For instance:

  • Enzyme Inhibition : Compounds featuring a benzenesulfonamide moiety have been associated with inhibition of carbonic anhydrases (CAs), which are crucial for tumor growth under hypoxic conditions.

  • Anticancer Activity : The structural characteristics suggest potential anticancer properties due to their ability to interact with biological targets and pathways involved in tumor progression.

Data Tables

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure: [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives

The triazoloquinoxaline scaffold is shared with several bioactive analogs. For example:

  • 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide: This bis-triazoloquinoxaline derivative demonstrated potent TopoII inhibition (IC₅₀ = 0.8 µM), DNA intercalation, and apoptosis induction in Caco-2 cells . Compared to the target compound, the absence of a sulfonamide group and the presence of a fluorophenylacetamide side chain may reduce solubility but enhance specificity for TopoII.
  • N-[2-(4-Methoxyphenyl)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzamide: This analog substitutes the sulfonamide with a benzamide group and includes a 4-methoxyphenyl substituent . The benzamide moiety likely engages in π-π stacking with DNA bases, while the methoxy group improves metabolic stability. However, the target compound’s sulfonamide may offer stronger hydrogen-bonding interactions with TopoII or DNA.

Key Structural Differences

Feature Target Compound 2-(Bis-triazoloquinoxaline) Derivative N-[2-(4-Methoxyphenyl)...]benzamide
Core Modifications Cyclohexyl at position 1 Bis-triazoloquinoxaline core 4-Methoxyphenyl at position 2
Side Chain N-methylbenzenesulfonamide Fluorophenylacetamide Benzamide
Hydrogen-Bonding Capacity High (sulfonamide) Moderate (amide) Moderate (amide)
Lipophilicity High (cyclohexyl) Moderate (fluorophenyl) Moderate (methoxyphenyl)
Sulfonamide-Containing Analogs

The sulfonamide group is a critical pharmacophore. For instance:

  • N-(4-Methoxyphenyl)benzenesulfonamide : A simpler analog with demonstrated bioactivity in structural studies . Its unmethylated sulfonamide participates in hydrogen bonding via NH groups, whereas the target compound’s N-methylation may reduce polarity, enhancing blood-brain barrier penetration.
  • In contrast, the target compound’s triazoloquinoxaline core provides planar aromaticity for stronger intercalation despite lacking an amino group.

Functional Implications

  • TopoII Inhibition : The target compound’s cyclohexyl group may stabilize hydrophobic interactions with TopoII’s ATP-binding pocket, a feature absent in simpler sulfonamides .
  • Cytotoxicity: Derivatives with triazoloquinoxaline cores exhibit IC₅₀ values in the low micromolar range (e.g., 1.2–3.5 µM in HePG-2 cells) , suggesting the target compound may share comparable potency.

Research Findings and Hypotheses

Anticancer Mechanisms
  • DNA Intercalation: The planar triazoloquinoxaline core likely intercalates into DNA, analogous to related compounds .
  • Cell Cycle Arrest : Similar derivatives induce G2/M phase arrest ; the cyclohexyl group may prolong this effect by enhancing cellular uptake.
  • Apoptosis Induction : Sulfonamides trigger caspase-3 activation ; the target compound’s N-methylation may modulate this pathway.
Pharmacokinetic Predictions
  • Metabolic Stability : N-methylation may protect the sulfonamide from cytochrome P450 oxidation, extending half-life compared to unmethylated analogs .

Data Table: Cytotoxic Activities of Structural Analogs

Compound Class Substituents IC₅₀ (µM) in HePG-2 Cells TopoII Inhibition Reference
Bis-triazoloquinoxaline Fluorophenylacetamide 1.2 Yes [1]
Triazoloquinoxaline-sulfonamide Cyclohexyl, N-methylbenzenesulfonamide Predicted: 0.9–2.5 Hypothesized
Simple sulfonamide 4-Methoxyphenyl >10 No [3]

Note: Predicted values for the target compound are based on structural extrapolation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.